molecular formula C13H20N4O2 B12717705 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- CAS No. 132560-08-8

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl-

Cat. No.: B12717705
CAS No.: 132560-08-8
M. Wt: 264.32 g/mol
InChI Key: LDXGYZDRCFCAAX-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.2438. It is also known by other names such as Isobutylmethylxanthine and Methylisobutylxanthine . This compound belongs to the xanthine class of chemicals, which are known for their stimulant effects on the central nervous system.

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- involves several steps. One common method includes the alkylation of theobromine with isobutyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted purine derivatives.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- has several scientific research applications:

    Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.

    Biology: This compound is studied for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

    Medicine: It has potential therapeutic applications in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects.

    Industry: It is used in the formulation of certain pharmaceuticals and as an additive in some consumer products.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular levels of cAMP. This elevation in cAMP results in the relaxation of smooth muscle tissues, particularly in the respiratory tract, and enhances the contractility of cardiac muscles. The compound also has stimulant effects on the central nervous system, similar to other xanthine derivatives .

Comparison with Similar Compounds

Similar compounds to 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- include:

    Caffeine: Another xanthine derivative with stimulant effects, commonly found in coffee and tea.

    Theophylline: Used in the treatment of respiratory diseases like asthma and COPD.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- lies in its specific alkyl substitutions, which confer distinct pharmacological properties and make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

132560-08-8

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)-8-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H20N4O2/c1-5-6-9-14-10-11(15-9)17(7-8(2)3)13(19)16(4)12(10)18/h8H,5-7H2,1-4H3,(H,14,15)

InChI Key

LDXGYZDRCFCAAX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)C

Origin of Product

United States

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